molecular formula C19H18N4O2S B10869729 (2E)-N'-(3-methyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)-3-phenylprop-2-enehydrazide

(2E)-N'-(3-methyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)-3-phenylprop-2-enehydrazide

Cat. No.: B10869729
M. Wt: 366.4 g/mol
InChI Key: ILCXHMXZIXMNSN-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’~1~-(3-METHYL-4-OXO-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)-3-PHENYLACRYLOHYDRAZIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a cyclopenta[4,5]thieno[2,3-d]pyrimidine core, which is fused with a phenylacrylohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-(3-METHYL-4-OXO-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)-3-PHENYLACRYLOHYDRAZIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopenta[4,5]thieno[2,3-d]pyrimidine core, which is achieved through the cyclization of appropriate precursors under acidic or basic conditions. The phenylacrylohydrazide moiety is then introduced via a condensation reaction with hydrazine derivatives .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N’~1~-(3-METHYL-4-OXO-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)-3-PHENYLACRYLOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens, alkyl, or aryl groups .

Mechanism of Action

The mechanism of action of N’~1~-(3-METHYL-4-OXO-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)-3-PHENYLACRYLOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N’~1~-(3-METHYL-4-OXO-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)-3-PHENYLACRYLOHYDRAZIDE lies in its combined structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

(E)-N'-(11-methyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)-3-phenylprop-2-enehydrazide

InChI

InChI=1S/C19H18N4O2S/c1-23-18(25)16-13-8-5-9-14(13)26-17(16)20-19(23)22-21-15(24)11-10-12-6-3-2-4-7-12/h2-4,6-7,10-11H,5,8-9H2,1H3,(H,20,22)(H,21,24)/b11-10+

InChI Key

ILCXHMXZIXMNSN-ZHACJKMWSA-N

Isomeric SMILES

CN1C(=O)C2=C(N=C1NNC(=O)/C=C/C3=CC=CC=C3)SC4=C2CCC4

Canonical SMILES

CN1C(=O)C2=C(N=C1NNC(=O)C=CC3=CC=CC=C3)SC4=C2CCC4

Origin of Product

United States

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